5-Methoxy-2-methyl-4-nitrobenzoic acid
Overview
Description
5-Methoxy-2-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Mode of Action
Nitro compounds, in general, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.
Biochemical Pathways
It has been reported as a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This suggests that it might be involved in the metabolic pathways related to the breakdown of this pesticide.
Pharmacokinetics
The compound’s solubility in acetic acid and methanol could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Nitro compounds can have various biological effects depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 5-Methoxy-2-methyl-4-nitrobenzoic acid could be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation and breathing in vapors, mist, or gas should be avoided .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as cathepsin S, which is involved in protein degradation and has implications in antitumor activity . The interaction between this compound and cathepsin S involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cell proliferation and survival . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through key pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, its inhibition of cathepsin S is mediated by binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antitumor activity through the inhibition of cathepsin S . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Additionally, this compound can impact metabolic flux by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it undergoes metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can localize to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of this compound can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-4-nitrobenzoic acid can be synthesized through the nitration of 5-methoxy-2-methylbenzoic acid. The nitration process involves the reaction of 5-methoxy-2-methylbenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Major Products Formed
Reduction: 5-Methoxy-2-methyl-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 5-methoxy-2-methyl-4-nitrobenzoate.
Scientific Research Applications
5-Methoxy-2-methyl-4-nitrobenzoic acid is utilized in scientific research for its role as an intermediate in the synthesis of various compounds. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 2-position.
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the methyl group at the 2-position.
4-Nitrobenzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-2-methyl-4-nitrobenzoic acid is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the benzoic acid core.
Properties
IUPAC Name |
5-methoxy-2-methyl-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKYHGDVUJUNOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281740 | |
Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401423-31-1 | |
Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401423-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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